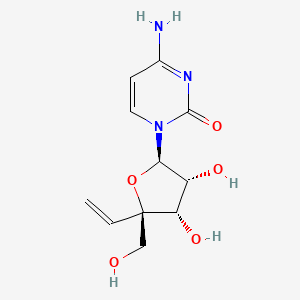

4'-C-ethenyl-Cytidine

Description

Historical Context of Nucleoside Analogs in Biomedical Science

The history of nucleoside analogs is a testament to the power of chemical ingenuity in combating disease. researchgate.net Since their inception, these compounds have been designed to act as antimetabolites, interfering with the replication of pathogenic or cancerous cells. nih.gov By mimicking natural nucleosides, they can be taken up by cellular or viral enzymes and incorporated into growing DNA or RNA chains, leading to chain termination and halting replication. nih.govnih.gov

The first wave of these therapeutic agents emerged in the mid-20th century, with compounds like Cytarabine (ara-C), approved in 1969 for leukemia, demonstrating the profound potential of this class of drugs. researchgate.netnih.gov This initial success spurred the development of a vast arsenal (B13267) of antiviral and anticancer nucleoside analogs. The fight against HIV, for instance, was revolutionized by the introduction of zidovudine (B1683550) (AZT), a dideoxy analog. nih.gov Similarly, drugs like acyclovir (B1169) and lamivudine (B182088) became critical tools in managing herpes simplex and hepatitis B infections, respectively. researchgate.netnih.gov These early examples established a powerful paradigm: subtle structural modifications to the sugar or base of a nucleoside could impart significant therapeutic benefits. researchgate.net

Evolution and Significance of 4'-C-Substituted Nucleosides in Academic Inquiry

Building on the foundational success of earlier modifications, researchers began to explore more complex structural changes to the nucleoside scaffold. researchgate.net One area that has garnered significant attention is the substitution at the 4'-carbon position of the sugar ring. tandfonline.com This position was initially a challenging target for synthetic chemists, but the potential for creating analogs with unique biological properties drove innovation. asm.org

The introduction of a substituent at the 4'-position can have profound effects on the conformation of the sugar ring, influencing how the nucleoside analog interacts with viral or cellular polymerases. researchgate.net Early investigations into 4'-C-methyl nucleosides revealed potent biological activity. researchgate.net This led to the exploration of other small substituents, including the ethynyl (B1212043) group. The rationale was that a small, rigid group like ethynyl could create specific and favorable interactions within the active site of target enzymes, potentially leading to enhanced potency and a better resistance profile. tandfonline.com Research has shown that 4'-substituted nucleosides can exhibit potent activity against various viruses, including HIV and herpes simplex virus (HSV). tandfonline.comoup.com

Defining the Research Scope: Focus on 4'-C-Ethenyl-Cytidine and Cognate Analogs

This article will now narrow its focus to a specific and promising member of this class: this compound, also referred to in literature as 4'-C-ethynyl-cytidine, and its cognate analogs. The terms "ethenyl" and "ethynyl" are often used interchangeably in the context of this C≡CH substituent. Research into these compounds has revealed significant antiviral and anticancer properties. nih.gov

The synthesis of 4'-C-ethynyl pyrimidine (B1678525) nucleosides, including the cytidine (B196190) derivative, has been a key area of investigation. nih.govasm.org Studies have demonstrated that 4'-C-ethenyl-2'-deoxycytidine exhibits potent anti-HIV activity, even against drug-resistant strains. researchgate.netmedchemexpress.com Furthermore, both 4'-C-ethenyl-arabino-pentofuranosyl cytosine and 4'-C-ethenyl-2'-deoxy-ribo-pentofuranosyl cytosine have shown inhibitory effects on the growth of neoplastic cells. nih.gov The following sections will provide a detailed look at the research findings related to these compounds, including their biological activity data.

Research Findings on this compound and Analogs

The biological evaluation of this compound and its related compounds has yielded promising data in both antiviral and anticancer studies. The tables below summarize key findings from various research publications.

Antiviral Activity

The anti-HIV activity of 4'-substituted-2'-deoxynucleosides has been a significant area of focus. Notably, 4'-C-ethynyl-2'-deoxycytidine has demonstrated remarkable potency.

| Compound | Virus | Cell Line | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| 4'-C-Ethynyl-2'-deoxycytidine | HIV-1 | PBM cells | 0.003 µM | >1 µM | >333 | nih.gov |

| 4'-C-Ethynyl-2'-deoxyadenosine | HIV-1 | - | 0.0003 µM | - | 2600 | medchemexpress.com |

| 4'-C-Ethynylthymidine | HSV-1 | - | - | - | - | oup.com |

| 4'-C-Ethynylthymidine | HIV-1 | - | - | - | - | oup.com |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Anticancer Activity

In addition to antiviral effects, cytidine derivatives with a 4'-ethynyl group have been investigated for their ability to inhibit the growth of cancer cells.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 4'-C-Ethynyl-arabino-pentofuranosyl cytosine | CCRF-HSB-2 (Human Leukemia) | 0.87 µM | asm.org |

| 4'-C-Ethynyl-2'-deoxy-ribo-pentofuranosyl cytosine | CCRF-HSB-2 (Human Leukemia) | 3.0 µM | asm.org |

| 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd) | Human Tumor Cell Lines | 0.008 - 1.032 µM | aacrjournals.org |

| 4'-Ethynyl-2'-deoxycytidine (B12373897) (EdC) | Diffuse Large B-cell Lymphoma (DLBCL) | - | |

| 4'-Ethynyl-2'-deoxycytidine (EdC) | Acute Lymphoblastic Leukemia (ALL) | - |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the 4'-C-ethenyl modification on the cytidine scaffold is a powerful strategy for developing compounds with significant biological activity. The potent anti-HIV activity, coupled with promising anticancer effects, underscores the importance of continued research into this compound and its analogs.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O5/c1-2-11(5-15)8(17)7(16)9(19-11)14-4-3-6(12)13-10(14)18/h2-4,7-9,15-17H,1,5H2,(H2,12,13,18)/t7-,8+,9-,11-/m1/s1 |

InChI Key |

UFDRZUUSSYKVPV-PKIKSRDPSA-N |

Isomeric SMILES |

C=C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO |

Canonical SMILES |

C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO |

Origin of Product |

United States |

Synthetic Strategies for 4 C Ethenyl Cytidine and Its Structural Analogs

Stereocontrolled Synthesis of 4'-C-Ethenyl-Pentosyl Intermediates

The foundation for synthesizing 4'-C-ethenyl nucleosides is the creation of a pentose (B10789219) sugar that has been modified at the 4'-position. This process begins with readily available monosaccharides and involves several steps to introduce the vinyl group with the correct stereochemistry.

Derivation from Monosaccharides (e.g., D-glucose)

The synthesis of the required 4'-substituted pentosyl intermediates frequently commences with D-glucose. tandfonline.comnih.govnih.gov D-glucose is an inexpensive and enantiomerically pure starting material, making it an ideal chiral template. rsc.org The initial steps involve a series of transformations to convert the six-carbon pyranose structure of glucose into a five-carbon furanose ring system.

Key Intermediate Preparation for Ethenyl Introduction

With the 4'-hydroxymethyl pentose intermediate in hand, the next critical phase is the introduction of the ethenyl group, which is often accomplished via an ethynyl (B1212043) (alkyne) precursor. The 4'-hydroxymethyl group is typically oxidized to a 4'-formyl (aldehyde) group. A common method for this oxidation is the Swern oxidation.

Subsequently, the formyl group is converted into a triethylsilylethynyl group. tandfonline.com This transformation can be achieved using methods like the Corey-Fuchs reaction. oup.com This key intermediate, a 4'-C-ethynyl-pentofuranose derivative, is central to the synthesis of the target nucleoside. nih.govresearchgate.net The ethynyl group can later be reduced to the desired ethenyl group in the final stages of the synthesis if required. In many reported syntheses, the potent biological activity is found in the 4'-C-ethynyl analogs themselves. tandfonline.comnih.gov

An alternative approach involves the oxidative cleavage of a suitable precursor to form an aldehyde, followed by an aldol (B89426) reaction and subsequent conversion of the resulting formyl group into an ethynyl group. researchgate.netnih.gov

Table 1: Key Reactions for Ethenyl (via Ethynyl) Group Introduction

| Step | Reaction Name/Type | Reagents & Conditions | Purpose |

| 1 | Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | To oxidize the 4'-hydroxymethyl group to a 4'-formyl group. |

| 2 | Corey-Fuchs Reaction | Carbon tetrabromide, triphenylphosphine, then n-butyllithium | To convert the 4'-formyl group into a terminal alkyne (ethynyl group). |

| 3 | Silyl Protection | Triethylsilyl chloride (TESCl) | To protect the terminal alkyne, facilitating subsequent reactions. |

Glycosylation Methodologies for Nucleoside Formation

Glycosylation is the crucial step where the modified sugar is coupled with a nucleobase to form the nucleoside. The stereochemical outcome of this reaction is critical, with the β-anomer being the desired product for biological activity.

Electrophilic Glycosidation Approaches

Electrophilic glycosidation is a widely used method for forming the C-N bond between the sugar and the base. researchgate.net This approach often involves activating the anomeric carbon of the sugar to make it susceptible to nucleophilic attack by the pyrimidine (B1678525) base.

One strategy employs a 4-C-ethynyl-4-thiofuranoid glycal as a glycosyl donor. researchgate.netnih.gov The glycal is activated, and the glycosidation is performed with a silylated pyrimidine base, such as N4-acetylcytosine, in the presence of an electrophilic promoter like N-iodosuccinimide (NIS). researchgate.netnih.gov This reaction proceeds through an iodonium (B1229267) intermediate, and subsequent radical-mediated removal of the introduced iodine atom yields the desired nucleoside. researchgate.net

Coupling with Pyrimidine Bases

The direct condensation of a protected 4'-C-ethynyl pentofuranose (B7776049) derivative with a pyrimidine base is a cornerstone of these syntheses. nih.gov To facilitate the reaction and ensure proper regioselectivity, the pyrimidine base is typically protected, for example, N-acetylcytosine is used for cytidine (B196190) analogs. tandfonline.com

The protected sugar, often in the form of a glycosyl acetate (B1210297) or halide, is condensed with the silylated pyrimidine base in the presence of a Lewis acid catalyst. After coupling, the anomers (α and β) that are formed must be separated, usually by silica (B1680970) gel column chromatography. tandfonline.com The desired β-anomer is then carried forward to the final deprotection steps.

Table 2: Typical Glycosylation Reaction

| Component | Example | Role |

| Sugar Donor | Protected 4'-C-triethylsilylethynyl-D-ribo-pentofuranosyl acetate | The electrophilic sugar component. |

| Base | Persilylated N-acetylcytosine | The nucleophilic pyrimidine component. |

| Catalyst | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Lewis acid to activate the sugar donor. |

| Solvent | Acetonitrile or Dichloroethane | Anhydrous solvent for the reaction. |

Derivatization to Access 2'-Deoxy-4'-C-Ethenyl-Cytidine and Related Structures

Many biologically active nucleoside analogs are of the 2'-deoxy type. Therefore, a key part of the synthetic strategy is the removal of the 2'-hydroxyl group from the ribofuranose ring.

The synthesis of 2'-deoxy-4'-C-ethynyl-cytidine is achieved from the corresponding ribonucleoside intermediate. tandfonline.comnih.gov A common method is the Barton-McCombie deoxygenation. This involves converting the 2'-hydroxyl group into a good radical-leaving group, such as a phenoxythiocarbonyl derivative. nih.govresearchgate.net Subsequent treatment with a radical initiator (like AIBN) and a hydrogen atom donor (like tri-n-butyltin hydride) effects the reductive cleavage of the C-O bond, yielding the 2'-deoxy nucleoside. tandfonline.com

Following the deoxygenation and other necessary modifications, the final step is the removal of all protecting groups. For cytidine analogs, this typically involves treatment with a base, such as sodium hydroxide (B78521) or ammonia (B1221849) in methanol, to hydrolyze the acetyl group on the cytosine base and any ester protecting groups on the sugar. tandfonline.comtandfonline.com

This multi-step derivatization process allows for the creation of a diverse range of structural analogs, including the important 2'-deoxy and arabino-configured nucleosides, which have been synthesized and evaluated for their biological activities. nih.govnih.govresearchgate.net

Enantiomeric Synthesis and Their Distinct Research Trajectories

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In drug development, it is common for one enantiomer of a chiral molecule to have significantly different biological activity than the other. Consequently, the synthesis and evaluation of individual enantiomers are crucial.

The synthesis of D-enantiomers of 4'-C-ethenyl-cytidine analogs typically starts from D-glucose. tandfonline.comnih.gov A key intermediate, 4-C-ethynyl-D-ribo-pentofuranose, is prepared and then glycosidated with various pyrimidine or purine (B94841) bases. researchgate.net The synthesis of 4'-C-ethynyl-β-D-arabino-pentofuranosyl cytosine and 4'-C-ethynyl-2'-deoxy-β-D-ribo-pentofuranosyl cytosine has been reported, starting from a protected 4'-C-hydroxymethyl-α-D-ribo-pentofuranose derived from D-glucose. tandfonline.comnih.gov The 2'-deoxy derivatives are obtained through a radical reduction of a 2'-bromo or 2'-phenoxythiocarbonyloxy nucleoside intermediate. researchgate.net These D-enantiomers have been the primary focus of research due to their potent antiviral activities. researchgate.net

While most biologically active nucleosides possess the D-configuration, there has been growing interest in L-nucleosides as they can exhibit unique biological properties and potentially lower toxicity. tandfonline.com The synthesis of the L-enantiomer of 4'-C-ethynyl-2'-deoxycytidine has been accomplished. tandfonline.comoup.com The synthesis involved condensing a protected L-sugar derivative with N-acetylcytosine to yield an L-cytosine nucleoside. tandfonline.com However, in vitro evaluation of the L-enantiomer of 4'-C-ethynyl-2'-deoxycytidine for anti-HIV activity showed that it was inactive at concentrations up to 100 μM. tandfonline.comoup.com

| Enantiomer | Starting Material | Biological Activity (Anti-HIV) | Reference |

| D-4'-C-ethynyl-2'-deoxycytidine | D-Glucose | Potent | researchgate.net |

| L-4'-C-ethynyl-2'-deoxycytidine | Protected L-sugar | Inactive up to 100 μM | tandfonline.comoup.com |

Biological Activity Spectrum of 4 C Ethenyl Cytidine Analogs in Preclinical Models

Antiviral Efficacy Investigations in In Vitro Systems

The antiviral potential of 4'-C-ethenyl-cytidine analogs has been explored against several key human pathogens. The introduction of small unsaturated substituents at the 4'-position of the nucleoside scaffold is a strategy aimed at inhibiting viral replication. nih.govmdpi.com

A series of 4'α-C-branched-chain pyrimidine (B1678525) nucleosides, including the 4'-C-ethenyl-2'-deoxycytidine analog (also referred to as 4'-vinyl-dC), have been evaluated for their anti-HIV-1 activity. nih.govnih.gov In studies using cellular models, the 4'-C-ethenyl derivative demonstrated activity against HIV-1. nih.gov However, this antiviral effect was accompanied by significant cytotoxicity to the host MT-4 cells. nih.govcapes.gov.br Further research has shown that several 4'-substituted cytidine (B196190) analogs, including the ethenyl (vinyl) version, were active against the virus. nih.gov The development of nucleoside reverse transcriptase inhibitors (NRTIs) remains a critical area of research, with 4'-substituted nucleosides being designed as a novel class of NRTIs to combat drug-resistant HIV variants. researchgate.net

The antiviral activity of 4'α-C-branched pyrimidine nucleosides has also been tested against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govcapes.gov.br While certain analogs in this series, such as those with cyano and methyl substitutions, showed antiviral activity against HSV-1 and HSV-2, specific potent anti-HSV activity for the this compound analog has not been prominently reported in the comparative studies evaluated. nih.govcapes.gov.br Research has noted that a 4'-C-ethynyl-2'-deoxythymidine derivative had selective antiviral activities against HSV, but the corresponding cytidine derivative was highlighted for its anti-HIV and anti-proliferative activities rather than anti-HSV effects. oup.com

The biological activity of 4'-C-branched nucleosides is highly dependent on the nature of the substituent at the 4'α-position. When compared for anti-HIV-1 activity, almost all the tested 2'-deoxycytidine (B1670253) analogs with different 4'α-substituents (ethenyl, methyl, cyano, ethynyl (B1212043), ethyl, and chloroethenyl) showed some level of anti-HIV-1 activity, although this was often coupled with cytotoxicity. nih.govcapes.gov.br

In a direct comparison of 4'α-C-branched 2'-deoxycytidine analogs, the antiviral and cytotoxic profiles varied significantly with the substituent. The table below summarizes the findings from one such study.

| 4'α-Substituent | Compound Name | Anti-HIV-1 Activity (in MT-4 cells) | Cytotoxicity (CC₅₀ in MT-4 cells) |

|---|---|---|---|

| -CH=CH₂ (Ethenyl) | 4'α-C-Ethenyl-2'-deoxycytidine | Active | Cytotoxic |

| -C≡CH (Ethynyl) | 4'α-C-Ethynyl-2'-deoxycytidine | Active | Cytotoxic |

| -CN (Cyano) | 4'α-C-Cyano-2'-deoxycytidine | Active | Cytotoxic |

| -CH₃ (Methyl) | 4'α-C-Methyl-2'-deoxycytidine | Active | Cytotoxic |

Data sourced from studies on 4'α-C-branched-chain sugar pyrimidine nucleosides. nih.govcapes.gov.br "Active" indicates reported anti-HIV-1 activity, while "Cytotoxic" indicates that the compound showed toxicity to the host cells, which is a critical factor in determining the therapeutic index.

Antineoplastic Efficacy Investigations in In Vitro and Cellular Models

Nucleoside analogs are a cornerstone of cancer chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis and lead to cell death. nih.govmdpi.com The antineoplastic potential of this compound has been assessed in various cancer cell line models.

The cytotoxic activity of 4'α-C-branched-chain 2'-deoxycytidine analogs was evaluated against L1210 mouse leukemic cells. nih.govcapes.gov.br The study revealed a clear structure-activity relationship, with the substituent at the 4'α-position significantly influencing the compound's ability to inhibit cell growth. The 4'-C-ethenyl (vinyl) derivative was found to be cytotoxic to these leukemic cells, although it was less potent than analogs with methyl, cyano, or ethynyl groups. nih.govcapes.gov.br The rank order of cytotoxicity was determined to be: Methyl > Cyano > Ethynyl > Ethenyl > Ethyl > Chloroethenyl. nih.govcapes.gov.br

| 4'α-Substituent on 2'-deoxycytidine | Relative Cytotoxicity against L1210 Cells |

|---|---|

| -CH₃ (Methyl) | Most Potent |

| -CN (Cyano) | ↓ |

| -C≡CH (Ethynyl) | ↓ |

| -CH=CH₂ (Ethenyl) | ↓ |

| -C₂H₅ (Ethyl) | ↓ |

| -CH=CHCl (Chloroethenyl) | Least Potent |

This table illustrates the comparative cytotoxicity of different 4'α-C-branched 2'-deoxycytidine analogs against the L1210 mouse leukemic cell line, as reported by Matsuda et al. nih.govcapes.gov.br

The broader antineoplastic activity of 4'-C-substituted cytidine derivatives has been investigated in other cellular models. tandfonline.comoup.com For instance, certain 4'-C-ethynyl cytidine derivatives have demonstrated growth-inhibitory activity against human leukemia cells (CCRF-HSB-2). tandfonline.com However, their efficacy against solid tumor cell lines, such as pharyngeal carcinoma (KB), was reported to be weak or ineffective, suggesting a degree of selectivity towards hematological cancers. tandfonline.com Nucleoside analogues exert their anticancer effects by being converted into their triphosphate forms, which can then be incorporated into DNA, leading to chain termination and inhibition of DNA replication and repair. nih.gov

Comparative Cytotoxicity Profiles of 4'-C-Ethenyl Substituent with Other 4'-C-Branched Nucleosides

The modification of nucleosides at the 4'-carbon position of the ribose sugar is a pivotal strategy in medicinal chemistry for developing potent antiviral and anticancer agents. The introduction of a branched substituent at this position can lock the sugar into a specific conformation (typically North-type), which is often required for recognition and phosphorylation by cellular kinases and subsequent incorporation by polymerases. However, the nature of this 4'-C substituent profoundly influences not only the desired biological activity but also the compound's inherent cytotoxicity. A comparative analysis of the 4'-C-ethenyl group against other common substituents, such as ethynyl, methyl, and cyano, is essential for understanding its structure-activity relationship (SAR) and therapeutic potential.

Research into 4'-C-substituted 2'-deoxynucleosides has provided direct comparisons of their cytotoxic effects across various human cancer cell lines. In these studies, the 4'-C-ethenyl moiety is evaluated alongside structurally similar analogs to determine the impact of the substituent's size, electronics, and stereochemistry on cell viability. A key finding is that the 4'-C-ethynyl group, containing a triple bond, consistently imparts greater cytotoxicity than the 4'-C-ethenyl group, which contains a double bond. For instance, when tested against leukemia (L1210), cervical cancer (HeLa), and T-lymphocyte (CEM) cell lines, 4'-C-ethynyl-2'-deoxycytidine demonstrated significantly lower IC₅₀ values (indicating higher potency/toxicity) compared to both 4'-C-ethenyl-2'-deoxycytidine and 4'-C-methyl-2'-deoxycytidine. The methyl analog was generally the least cytotoxic of the three. This suggests that the electron-withdrawing nature and linear geometry of the ethynyl group contribute more significantly to cytotoxic mechanisms than the planar ethenyl group.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 4'-C-Substituted 2'-Deoxycytidine Analogs in Human Cancer Cell Lines Data is representative of findings from comparative preclinical studies. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | 4'-C Substituent | L1210 (IC₅₀ µM) | HeLa (IC₅₀ µM) | CEM (IC₅₀ µM) |

| 4'-C-Ethenyl-2'-deoxycytidine | -CH=CH₂ | 8.5 | 11.2 | 9.8 |

| 4'-C-Ethynyl-2'-deoxycytidine | -C≡CH | 1.2 | 2.1 | 1.7 |

| 4'-C-Methyl-2'-deoxycytidine | -CH₃ | >50 | >50 | 45.1 |

In the context of developing antiviral agents, particularly for Hepatitis C Virus (HCV), cytotoxicity is assessed in the host cells used for viral replication assays (e.g., human hepatoma Huh-7 cells). This evaluation is critical for determining the selectivity index (SI) of a compound, which is the ratio of its cytotoxicity (CC₅₀) to its antiviral activity (EC₅₀). A higher SI indicates a more favorable therapeutic window.

Table 2: Comparative Cytotoxicity (CC₅₀, µM) of 4'-C-Substituted Cytidine Analogs in Huh-7 Cells Data is representative of findings from preclinical studies assessing host cell toxicity for antiviral drug candidates. CC₅₀ is the concentration of a compound that causes the death of 50% of host cells.

| Compound | 4'-C Substituent | Cytotoxicity in Huh-7 Cells (CC₅₀ µM) |

| This compound | -CH=CH₂ | 28.4 |

| 4'-C-Cyano-Cytidine | -C≡N | 3.5 |

| Cytidine (Parent Nucleoside) | -H | >100 |

Elucidation of Molecular Mechanisms of Action for 4 C Ethenyl Cytidine Analogs

Interactions with Nucleotide-Metabolizing Enzymes

The activation and resistance profiles of nucleoside analogs are critically dependent on their interactions with cellular kinases and deaminases.

Substrate Recognition and Phosphorylation by Deoxycytidine Kinase (DCK)

The primary activation step for many anticancer and antiviral nucleoside analogs is phosphorylation by cellular kinases. For the analog 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC), a compound closely related to the requested 4'-C-ethenyl-cytidine, phosphorylation by deoxycytidine kinase (dCK) is an absolute requirement for its cytotoxic activity. researchgate.netaacrjournals.orgdntb.gov.uanih.gov This initial phosphorylation to the monophosphate form is the rate-limiting step in its metabolic activation pathway. nih.gov

Structural studies have provided a detailed view of this crucial interaction. A 2.1Å resolution co-crystal structure of dCK in complex with EdC and the phosphate (B84403) donor uridine (B1682114) diphosphate (B83284) (UDP) reveals precisely how the rigid 4'-ethynyl group is accommodated within the enzyme's active site. researchgate.netaacrjournals.orgdntb.gov.uanih.gov This structural insight confirms that despite the bulky substitution at the 4' position of the sugar moiety, EdC is effectively recognized and bound by dCK, allowing for efficient phosphorylation. This efficient conversion is a key determinant of its potent biological activity. asm.org

The reliance on dCK for activation is a shared feature among several potent nucleoside analogs, including the adenosine (B11128) analog 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA). asm.orgnih.gov

Inhibition Profiles of Relevant Kinases

While the activation of 4'-ethynyl-2'-deoxycytidine (EdC) is critically dependent on deoxycytidine kinase (dCK), comprehensive data on its inhibitory activity against a broad panel of other human kinases is not extensively detailed in the reviewed literature. The primary focus of research has been on its role as a substrate for dCK rather than as an inhibitor of other kinases.

For a nucleoside analog to be effective, it must be efficiently phosphorylated by a specific kinase (like dCK) while ideally not inhibiting other essential cellular kinases, which could lead to off-target toxicity. The favorable toxicity profiles reported for 4'-ethynyl nucleoside analogs in preclinical studies suggest a degree of selectivity, but specific IC50 values against a wide kinase panel are not publicly available. asm.org

Table 1: Kinase Interaction with 4'-Ethynyl-2'-Deoxycytidine (EdC)

| Kinase | Interaction Type | Finding | Reference |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Substrate | Phosphorylation by dCK is required for the activation and cytotoxic effect of EdC. | researchgate.net, aacrjournals.org, dntb.gov.ua, nih.gov |

Resistance to Cytidine (B196190) Deamination Mechanisms

A common pathway for the inactivation of cytidine-based nucleoside analogs is deamination, a process catalyzed by cytidine deaminase (CDA) which converts cytidine to uridine. nih.gov This metabolic inactivation can significantly limit the efficacy of such drugs.

However, 4'-ethynyl-2'-deoxycytidine (EdC) has been shown to be remarkably resistant to this deamination process. researchgate.netaacrjournals.orgdntb.gov.uanih.gov This resistance to metabolic breakdown is a significant advantage, as it allows the compound to persist in its active form for longer, thereby enhancing its therapeutic potential. The structural modification at the 4'-position likely hinders the ability of cytidine deaminase to bind and catalyze the deamination reaction. This characteristic distinguishes it from many first-generation nucleoside analogs that are susceptible to this resistance mechanism. aacrjournals.org

Impact on Nucleic Acid Synthesis Processes

Once phosphorylated to their active triphosphate form, nucleoside analogs interfere with the synthesis of DNA and/or RNA.

Competitive Inhibition of DNA Polymerases

The triphosphate form of 4'-ethynyl-2'-deoxycytidine (EdC-TP) acts as a potent inhibitor of DNA synthesis. Cellular studies show that treatment with EdC leads to an arrest of the replication fork and an accumulation of cells in the S-phase of the cell cycle. researchgate.netaacrjournals.orgdntb.gov.uanih.gov This phenotype is indicative of a compound that acts as a chain terminator of DNA synthesis.

As an analog of deoxycytidine triphosphate (dCTP), EdC-TP competes with the natural nucleotide for incorporation into the growing DNA strand by DNA polymerases. Once incorporated, the modification at the 4'-position of the sugar ring prevents the subsequent addition of the next nucleotide, thus halting DNA chain elongation. This mechanism of action as a competitive inhibitor and chain terminator is a hallmark of many successful nucleoside analog drugs. aacrjournals.org

Studies on related 4'-ethynyl nucleosides have demonstrated potent inhibition of viral DNA polymerases, such as HIV-1 reverse transcriptase, further supporting the role of the 4'-ethynyl group in disrupting polymerase function. asm.org

Inhibition of RNA Polymerases

While 4'-substituted deoxycytidine analogs primarily target DNA synthesis, other closely related cytidine analogs with modifications on the ribose sugar are potent inhibitors of RNA polymerases. A notable example is 3'-C-ethynylcytidine (also known as TAS-106 or ECyd), a synthetic ribonucleoside analog. reactionbiology.com

Upon conversion to its active triphosphate form (ECTP), 3'-C-ethynylcytidine acts as a competitive inhibitor of RNA polymerases I, II, and III. reactionbiology.com This inhibition disrupts the synthesis of all major forms of RNA within the cell. The triphosphate metabolite, ECTP, is a major intracellular metabolite that accumulates in cells and is eliminated very slowly, contributing to its potent cytotoxicity.

Table 2: Inhibition of Nucleic Acid Polymerases by Ethenyl-Cytidine Analogs

| Analog | Target Polymerase | Mechanism of Action | Reference |

|---|---|---|---|

| 4'-Ethynyl-2'-deoxycytidine (EdC) | DNA Polymerases | Acts as a chain terminator, leading to replication fork arrest. | researchgate.net, aacrjournals.org, dntb.gov.ua, nih.gov |

| 3'-C-Ethynylcytidine (TAS-106) | RNA Polymerases I, II, & III | Competitive inhibition of RNA synthesis. | reactionbiology.com |

Incorporation into Nascent DNA and RNA

The bioactivity of this compound analogs is fundamentally linked to their ability to act as fraudulent substrates for cellular enzymes, leading to their incorporation into newly synthesized nucleic acid chains. Following cellular uptake, these nucleoside analogs undergo intracellular phosphorylation to their active triphosphate forms. For instance, 4'-ethynyl-2'-deoxycytidine (EdC) is efficiently phosphorylated by deoxycytidine kinase (DCK). aacrjournals.orgresearchgate.net The resulting triphosphate metabolite, EdCTP, can then be recognized and incorporated by DNA polymerases into the nascent DNA strand during replication. researchgate.netroyalsocietypublishing.org

Similarly, ribonucleoside analogs such as 3'-C-ethynylcytidine (ECyd, also known as TAS-106) are converted to their triphosphate form (ECTP). spandidos-publications.com This active metabolite primarily interferes with RNA metabolism. spandidos-publications.com ECTP acts as a potent competitive inhibitor of RNA polymerases I, II, and III, and can be incorporated into growing RNA chains, thereby disrupting RNA synthesis and function. spandidos-publications.commedchemexpress.com The incorporation of these modified nucleotides is a critical initiating step for their downstream cytotoxic effects.

Chain Termination During DNA Synthesis

A primary mechanism of action for 4'-C-ethenyl-2'-deoxycytidine analogs is the termination of DNA chain elongation. aacrjournals.orgresearchgate.netaacrjournals.org After the triphosphate form of the analog is incorporated into the growing DNA strand by a replicative DNA polymerase, its structure prevents the subsequent addition of the next natural deoxynucleotide triphosphate (dNTP). nih.govfrontiersin.org

This termination capability is notable because, unlike many classic chain-terminating nucleoside analogs such as zidovudine (B1683550) (AZT), 4'-C-ethenyl analogs often possess a 3'-hydroxyl (3'-OH) group, which is typically essential for forming the phosphodiester bond that extends the DNA chain. nih.govasm.org The presence of the rigid 4'-ethynyl group, however, creates steric hindrance within the active site of the polymerase. asm.org This steric clash repositions the 3'-OH group, making it inaccessible for a nucleophilic attack on the incoming dNTP, thereby effectively halting further DNA synthesis. nih.govnih.gov This mode of action is described as nonobligate chain termination. aacrjournals.org Studies on related compounds like 4'-C-ethynyl-thymidine and 4'-ethynyl-d4T (Ed4T) have confirmed that they get readily incorporated into a nascent DNA strand and significantly inhibit further post-incorporation chain extension. nih.govasm.org

Modulation of Intracellular Signaling Pathways

Induction of Replicative Stress Responses

The incorporation of this compound analogs into DNA and the subsequent stalling of replication forks trigger a cellular state known as replicative stress. aacrjournals.orgaacrjournals.org Replicative stress is characterized by the slowing or stalling of replication fork progression, which poses a major threat to genomic integrity. nih.gov Research has shown that 4'-ethynyl-2'-deoxycytidine (EdC) induces replication fork arrest and causes cells to accumulate in the S-phase of the cell cycle, which is a hallmark of replicative stress. aacrjournals.orgresearchgate.net

Cells respond to this stress by activating a complex signaling network, often involving the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated) kinases, to protect the genome. mdpi.com However, cancer cells often exhibit higher baseline levels of replicative stress due to oncogene activity, making them particularly vulnerable to agents that exacerbate this condition. nih.gov By inducing replicative stress, this compound analogs can push cancer cells beyond a tolerable threshold, leading to genomic instability and eventual cell death. aacrjournals.orgaacrjournals.org

Activation of Apoptotic Cascade Mechanisms

The cellular turmoil caused by DNA/RNA damage and replicative stress ultimately converges on pathways leading to programmed cell death, or apoptosis. researchgate.netnih.gov The activation of apoptotic cascades is a key component of the antitumor activity of this compound analogs. oup.com This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Following the induction of replicative stress, DNA damage response pathways can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm. nih.govembopress.org Cytochrome c then binds with Apaf-1 and procaspase-9 to form a multiprotein complex called the apoptosome, which activates caspase-9. mdpi.com Activated caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell by cleaving critical cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govunc.edu

Involvement of Ribonuclease L (RNase L) Mediated Pathways

A distinct and significant apoptotic pathway engaged by some this compound analogs, particularly 3'-C-ethynylcytidine (ECyd), involves the activation of Ribonuclease L (RNase L). oup.commedkoo.com RNase L is an endoribonuclease that is a crucial component of the innate immune system's antiviral response. nih.gov Its activation is tightly regulated and requires binding to 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetase (OAS) enzymes in the presence of double-stranded RNA (dsRNA). nih.govembopress.org

Treatment with ECyd leads to the inhibition of RNA synthesis and subsequent activation of RNase L, which then mediates apoptosis. oup.commedkoo.com Once activated, RNase L cleaves single-stranded viral and cellular RNAs, leading to a global shutdown of protein synthesis. nih.govresearchgate.net This widespread RNA degradation, including the cleavage of ribosomal RNA (rRNA), is a potent pro-apoptotic signal. RNase L-mediated apoptosis is associated with the activation of the JNK (c-Jun N-terminal kinase) signaling pathway and requires caspase-3 activity, linking this innate immune pathway directly to the core apoptotic machinery. oup.com

Structure Activity Relationship Sar Studies of 4 C Ethenyl Cytidine Derivatives

Stereochemical Influence of the 4'-C-Ethenyl Moiety on Biological Activity

The stereochemistry of the sugar moiety and the substituent at the 4'-position is a critical determinant of the biological activity of nucleoside analogues. Research has consistently shown that the D-configuration of the sugar is essential for antiviral efficacy. For instance, the L-enantiomer of 4'-C-ethynyl-2'-deoxycytidine, a closely related analogue, was found to be inactive against HIV-1 at concentrations up to 100 μM, whereas its D-enantiomer is a potent inhibitor. tandfonline.com This stark difference underscores the stereospecific requirements of viral enzymes that metabolize these nucleosides.

Furthermore, the orientation of the substituent at the 4'-position plays a significant role. Studies on 4'α-C-branched-chain pyrimidine (B1678525) nucleosides have demonstrated that the specific stereoisomer is crucial for activity. nih.gov The configuration at other positions of the sugar ring, such as the 2'-position, also profoundly impacts the biological profile. For example, a 2'-deoxythymidine derivative with a 4'-ethynyl group showed antiviral activity against HIV and Herpes Simplex Virus (HSV), but the corresponding arabino derivative (with an inverted stereocenter at the 2'-position) was not effective. oup.com These findings highlight that the precise three-dimensional arrangement of the entire nucleoside is fundamental for its interaction with target enzymes.

Role of Sugar Pucker Conformation on Efficacy and Selectivity

Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that introducing a sterically demanding group, such as an ethynyl (B1212043) or cyano group, at the 4'-position locks the sugar ring into a North (C3'-endo or C2'-exo/C3'-endo) conformation. asm.orgresearchgate.net This conformational rigidity is believed to be advantageous for antiviral activity. There is a correlation between the North conformation of the sugar ring and the efficiency of incorporation by viral reverse transcriptases (RT). asm.org For example, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), which is primarily in the North conformation, is more efficiently incorporated by HIV RT than the natural substrate dATP. researchgate.net This pre-organized conformation likely facilitates better binding to the polymerase active site, enhancing the compound's efficacy as a viral DNA chain terminator. asm.orgresearchgate.net

| 4'-Substituent | Predominant Sugar Pucker Conformation | Effect on HIV RT Incorporation |

|---|---|---|

| -H (in dA) | ~23% North | Baseline |

| -CH3 | ~43% North | Increased |

| -C≡N | ~61% North | Significantly Increased |

| -C≡CH | ~64% North | Significantly Increased |

Data derived from studies on 2'-deoxyadenosine (B1664071) analogues. asm.org

Effects of Nucleobase Modifications on Biological Profiles

While modifications to the sugar moiety are critical, alterations to the nucleobase also have a profound effect on the biological activity and selectivity of 4'-C-substituted nucleosides. In a study of novel 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues, the anti-HIV-1 activity followed the rank order of cytidine (B196190) > thymidine (B127349) > uridine (B1682114). nih.gov The cytidine analogue (Compound 2 in the source) was exceptionally potent, with an IC₅₀ value of 1.34 nM, making it 35-fold more potent than the established anti-HIV drug AZT. nih.gov

Similarly, other research has identified 4'-ethynyl-2'-deoxycytidine (B12373897) (4'-E-dC) as a highly potent anti-HIV-1 compound. nih.gov The nature of the pyrimidine base significantly influences the compound's antiviral potency. Studies on 4'α-C-branched-chain nucleosides showed that 2'-deoxycytidine (B1670253) derivatives possessed significant cytotoxicity against leukemic cells, whereas the corresponding uridine derivatives with the same 4'-substituents (ethynyl and cyano) showed no cytotoxicity. nih.gov These results indicate that the cytosine base is a key contributor to the biological activity profile of these modified nucleosides, likely due to its specific interactions with cellular kinases required for activation and with the target viral polymerases.

| Compound (4'-C-Ethynyl Base) | Nucleobase | Anti-HIV-1 Activity (IC50) | Reference |

|---|---|---|---|

| 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-cytosine | Cytosine | 1.34 nM | nih.gov |

| 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-thymine | Thymine | 86 nM | nih.gov |

| 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-uracil | Uracil | >10,000 nM | nih.gov |

| 4'-Ethynyl-2'-deoxycytidine (4'-E-dC) | Cytosine | Potent Activity | nih.gov |

| 4'-Ethynyl-thymidine (4'-E-T) | Thymine | 0.83 µM | nih.gov |

Correlation between Structural Features and Cellular Toxicity in In Vitro Assays

A major challenge in developing effective antiviral nucleosides is balancing high potency with low cellular toxicity. SAR studies are instrumental in identifying structural features that contribute to cytotoxicity. For 4'-C-substituted nucleosides, the nature of the substituent at the 4'-position significantly affects the toxicity profile.

A study on a series of 4'α-C-branched-chain 2'-deoxycytidine derivatives established a clear order of in vitro cytotoxicity against L1210 mouse leukemic cells. nih.gov The cytotoxicity decreased in the order: Me > CN > C≡CH (ethynyl) > CH=CH₂ (ethenyl) > Et > CH=CHCl. nih.gov This finding is particularly important as it positions the 4'-C-ethenyl group as being less toxic than the closely related and often more potent ethynyl and cyano groups. This suggests that the subtle change from a triple bond (ethynyl) to a double bond (ethenyl) can mitigate cellular toxicity, providing a potential avenue for developing safer therapeutics.

However, high antiviral potency can sometimes be linked with significant cytotoxicity. For example, 4'-C-ethynyl-2'-deoxycytidine (1), while having very potent anti-HIV activity (EC₅₀ of 0.0048 µM), also demonstrated potent cytotoxicity (IC₅₀ of 0.92 μM). tandfonline.com Similarly, the related compound 4′-chloromethyl-2′-deoxy-2′-fluorocytidine (ALS-8112) was reported to have potent antiviral activity but also displayed in vitro toxicity. mdpi.com These observations highlight the fine line between therapeutic efficacy and adverse cellular effects, reinforcing the need for careful structural optimization. General principles in medicinal chemistry suggest that further modifications to a lead compound can sometimes reduce toxicity while retaining or even enhancing antiviral activity. acs.org

| 4'α-Substituent (on 2'-deoxycytidine) | Relative In Vitro Cytotoxicity Ranking |

|---|---|

| -CH3 (Me) | Most Toxic |

| -C≡N (CN) | ↓ |

| -C≡CH (Ethynyl) | ↓ |

| -CH=CH2 (Ethenyl) | ↓ |

| -CH2CH3 (Et) | ↓ |

| -CH=CHCl | Least Toxic |

Data derived from cytotoxicity assays against L1210 mouse leukemic cells. nih.gov

Advanced Methodologies and Analytical Techniques in 4 C Ethenyl Cytidine Research

High-Throughput Screening Platforms for Analog Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules with desired biological activity. In the context of 4'-C-ethenyl-Cytidine, HTS platforms are instrumental in discovering novel analogs with improved potency, selectivity, or pharmacokinetic properties.

These platforms often utilize fluorescence-based assays, such as fluorescence polarization and Förster resonance energy transfer, which are amenable to automation and miniaturization. nih.gov For nucleoside analogs like EdC, a common HTS approach involves competitive binding assays. In this format, a fluorescently labeled nucleoside probe binds to a target enzyme, resulting in a high fluorescence signal. When a compound from a screening library, such as an EdC analog, displaces the probe from the enzyme's active site, a decrease in the fluorescence signal is observed, indicating a binding event. nih.govmit.edu

Libraries screened in these campaigns can be diverse, ranging from large, general collections to more focused sets of compounds, such as nucleoside analogue libraries. selleckchem.comupenn.edu These specialized libraries contain a variety of purine (B94841) and pyrimidine (B1678525) derivatives, increasing the probability of identifying hits with the desired chemical scaffold. upenn.edu The output of an HTS campaign is a set of "hits"—compounds that meet a predefined activity threshold.

Table 1: Representative High-Throughput Screening Assay for Nucleoside Analog Discovery

| Parameter | Description | Example |

| Assay Principle | Competitive Binding | Displacement of a fluorescent uridine-based probe from a target enzyme's active site. nih.gov |

| Target Enzyme | Nucleoside Kinase or Polymerase | Deoxycytidine Kinase (dCK) |

| Compound Library | Diverse or focused chemical libraries | Nucleoside Analogue Library (e.g., 1111 compounds). upenn.edu |

| Detection Method | Fluorescence Intensity | Decrease in fluorescence upon probe displacement. mit.edu |

| Hit Criteria | Statistical Cutoff | Z-score ≥ 2.0 or >50% inhibition at a fixed concentration. |

X-ray Crystallography for Enzyme-Ligand Complex Characterization (e.g., DCK-EdC Cocrystal Structures)

X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between a ligand, such as this compound, and its protein target at an atomic level. For many nucleoside analogs, deoxycytidine kinase (dCK) is a key activating enzyme, and obtaining the cocrystal structure of the DCK-EdC complex provides invaluable insights into the mechanism of action. nih.govnih.gov

The process involves crystallizing the target protein (dCK) in the presence of the ligand (EdC) and a phosphate (B84403) donor analog. These crystals are then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein-ligand complex can be determined. nih.gov

Structural analysis of DCK-inhibitor complexes reveals critical details about the binding mode, including:

Binding Site: Confirming that the analog occupies the nucleoside-binding site. nih.gov

Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand in the active site. acs.org

Conformational Changes: Observing any changes in the enzyme's conformation upon ligand binding. nih.gov

This structural information is crucial for structure-based drug design, allowing for the rational modification of the EdC scaffold to enhance affinity, improve selectivity, or alter its metabolic stability. nih.govacs.org For instance, understanding how the 4'-C-ethenyl group fits within the dCK active site can guide the design of new analogs with different substituents at this position to optimize interactions with nearby amino acid residues. acs.org

Table 2: Example Data from X-ray Crystallography of a dCK-Inhibitor Complex

| Parameter | Value | Significance |

| PDB Code | 7ZI5 | Unique identifier in the Protein Data Bank for the deposited structure. pdbj.org |

| Resolution | 2.0 Å | A measure of the level of detail in the crystal structure. pdbj.org |

| Ligands Present | Inhibitor, Uridine (B1682114) Diphosphate (B83284) (UDP) | Confirms the presence of the compound and nucleotide in the active site. pdbj.org |

| Key Residues in Binding | Arg104, Asp133 | Amino acids in dCK that form critical interactions with the ligand. acs.org |

| Observed Interactions | Hydrogen bonds, π-π stacking | The specific non-covalent forces responsible for binding affinity. acs.org |

Proteomic Approaches for Identifying Molecular Targets and Interacting Proteins

Chemical proteomics is a powerful strategy used to identify the direct molecular targets and off-targets of a small molecule within a complex biological system, such as a cell lysate or even in living cells. nih.gov For a compound like this compound, these methods can uncover the full spectrum of proteins it interacts with, providing a deeper understanding of its biological effects.

A common probe-based approach involves synthesizing a modified version of EdC that incorporates a "tag" (like biotin) and often a photoreactive group. nih.gov This probe is introduced to cells or cell lysates, where it binds to its target proteins. Upon UV irradiation, the photoreactive group forms a covalent bond with the target. The tagged proteins are then enriched using affinity chromatography (e.g., streptavidin beads for a biotin (B1667282) tag) and subsequently identified using mass spectrometry (MS). nih.gov

Alternatively, label-free quantitative proteomics methods can be employed. pharmafeatures.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing two cell populations in media containing either "light" or "heavy" isotopes of certain amino acids. pharmafeatures.com One population is treated with the drug, and the other serves as a control. The proteomes are then mixed, and MS is used to quantify the relative abundance of proteins that are stabilized or destabilized by drug binding, thus identifying potential targets. nih.govpharmafeatures.com These approaches are critical for validating expected targets and discovering novel mechanisms of action or potential sources of toxicity. nih.gov

Gene Silencing (siRNA) Strategies for Pathway Validation

Once potential protein targets of this compound are identified, it is crucial to validate that these targets are indeed responsible for the compound's observed biological effects. Gene silencing using small interfering RNA (siRNA) is a widely used technique for this purpose. nih.gov

The RNA interference (RNAi) pathway is a natural cellular process for post-transcriptional gene silencing. cas.org By introducing a synthetic siRNA duplex designed to be complementary to the messenger RNA (mRNA) of a specific target gene, that mRNA is degraded by the RNA-induced silencing complex (RISC). cas.orgnih.gov This prevents the translation of the mRNA into protein, effectively "knocking down" the expression of the target protein. nih.gov

To validate a pathway, researchers can knock down a suspected target enzyme (e.g., dCK) in cells and then treat the cells with EdC. If the cellular response to EdC (e.g., reduced cell viability) is diminished or abolished in the siRNA-treated cells compared to control cells, it provides strong evidence that the silenced protein is a critical component of the compound's mechanism of action. nih.gov This approach can be systematically applied to various genes in a suspected pathway to map out the molecular machinery required for EdC's activity.

Table 3: Workflow for siRNA-Mediated Pathway Validation

| Step | Description | Purpose |

| 1. Target Selection | A protein identified via proteomics (e.g., dCK) is chosen for knockdown. | To test the protein's role in the drug's mechanism. |

| 2. siRNA Design & Synthesis | An siRNA molecule complementary to the target gene's mRNA is designed. pensoft.net | To ensure specific silencing of the intended target. |

| 3. Transfection | The siRNA is introduced into cultured cells using transfection reagents. nih.gov | To deliver the siRNA into the cellular cytoplasm where the RNAi machinery resides. |

| 4. Knockdown Verification | The reduction in target protein levels is confirmed (e.g., by Western blot). | To ensure the gene silencing was effective. |

| 5. Drug Treatment & Assay | The siRNA-treated cells and control cells are exposed to EdC, and a functional assay (e.g., cell viability) is performed. nih.gov | To determine if the loss of the target protein alters the cellular response to the drug. |

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Biochemical assays are fundamental for characterizing the interaction between this compound and its target enzymes in a controlled, in vitro setting. These assays quantify the kinetics of the enzymatic reaction, providing key parameters that describe the efficiency and affinity of the interaction. github.io

For an enzyme like cytidine (B196190) deaminase or dCK, activity can often be monitored continuously using a spectrophotometer. mdpi.com The conversion of a substrate to a product results in a change in absorbance at a specific wavelength, allowing the reaction rate to be measured in real-time. mdpi.com By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation.

Key kinetic parameters include:

KM (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for its substrate. github.io

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. github.io

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

These assays are essential for comparing the substrate efficiency of EdC with endogenous nucleosides or for determining its inhibitory constant (Ki) if it acts as an enzyme inhibitor. nih.gov

Table 4: Representative Enzyme Kinetic Parameters

| Enzyme | Substrate/Inhibitor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| EntE | 2,3-dihydroxybenzoic acid | 100 | 0.003 | 30 |

| GrsA | D-phenylalanine | 1000 | - | - |

| FadD28 | Tetradecanoic acid | 33 | - | - |

| Data adapted for illustrative purposes from a continuous kinetic assay study. nih.gov |

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic techniques provide detailed information about molecular structure, conformation, and interactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are valuable for characterizing this compound and its interactions with biological macromolecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are used to confirm the chemical structure of newly synthesized EdC analogs. Furthermore, NMR can be used to study ligand-protein interactions. Chemical shift perturbation (CSP) experiments can identify the amino acids in a protein that are affected by ligand binding, thereby mapping the binding site.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds. mdpi.com IR and Raman spectra can confirm the presence of specific functional groups within EdC. When EdC binds to a protein, changes in the vibrational modes of both the ligand and the protein can be observed, providing insights into the conformational changes and specific molecular groups involved in the interaction. For example, changes in the amide bands of the protein or the vibrational modes of the cytidine ring can indicate binding events. mdpi.com

These methods complement X-ray crystallography by providing data on molecular dynamics and interactions in solution, which is closer to the physiological state.

Future Directions and Academic Perspectives on 4 C Ethenyl Cytidine Research

Development of Novel Synthetic Routes for Enhanced Stereoselective Access and Yield

A critical first step in the comprehensive evaluation of 4'-C-ethenyl-cytidine is the development of efficient and stereoselective synthetic routes. The introduction of the ethenyl group at the C4' position presents a significant stereochemical challenge. Future research will need to focus on methodologies that provide precise control over the stereochemistry at this newly created chiral center, as the biological activity of nucleoside analogs is often highly dependent on their stereoisomeric form.

Key areas for synthetic exploration will likely include:

Novel Coupling Strategies: Investigating new methods for the formation of the C-C bond between the ribose moiety and the ethenyl group. This could involve exploring organometallic reagents or novel radical-based approaches to achieve high stereoselectivity.

Enzymatic Resolutions: The use of enzymes to selectively resolve racemic mixtures of synthetic intermediates or the final compound could provide access to enantiomerically pure this compound.

Progress in these areas will be fundamental to providing the necessary quantities of stereochemically pure this compound for detailed biological evaluation.

Comprehensive Investigation of Biological Modulatory Potential Beyond Current Scope

While the biological activity of this compound is yet to be extensively reported, the structural modifications suggest a broad range of potential therapeutic applications. The 4'-ethenyl group may influence the compound's interaction with key cellular enzymes, such as viral polymerases or kinases, in novel ways. A comprehensive investigation into its biological modulatory potential is therefore a high priority.

Future studies should encompass a wide array of biological assays to screen for potential activity in areas including:

Antiviral Activity: Testing against a diverse panel of viruses, including RNA viruses like influenza, hepatitis C, and coronaviruses, as well as DNA viruses. The modification at the 4' position could confer unique inhibitory properties against viral replication machinery.

Anticancer Activity: Evaluating the cytotoxic effects of this compound against various cancer cell lines. Many nucleoside analogs exert their anticancer effects through incorporation into DNA or RNA, leading to chain termination or dysfunction.

Immunomodulatory Effects: Assessing the compound's ability to modulate immune responses, which could be relevant for the treatment of autoimmune diseases or as an adjuvant in vaccines.

The following table outlines potential areas of biological investigation for this compound:

| Therapeutic Area | Potential Target | Rationale for Investigation |

|---|---|---|

| Virology | Viral RNA/DNA Polymerases | The 4'-ethenyl modification may alter the conformation of the nucleoside, leading to enhanced or novel interactions with the active site of viral polymerases, potentially acting as a chain terminator or non-obligate chain terminator. |

| Oncology | DNA/RNA Polymerases, Kinases | Incorporation into nascent DNA or RNA chains could disrupt replication and transcription in rapidly dividing cancer cells. The modified sugar moiety may also affect phosphorylation by cellular kinases, a critical step for activation. |

| Immunology | Toll-like Receptors (TLRs), Other Immune Sensors | Modified nucleosides can be recognized by the innate immune system. This compound could potentially act as an agonist or antagonist of these receptors, thereby modulating immune responses. |

Deeper Understanding of Intracellular Fate and Metabolic Pathways

To understand the therapeutic potential and limitations of this compound, it is crucial to elucidate its intracellular fate and metabolic pathways. The metabolic stability and activation pathway of a nucleoside analog are key determinants of its efficacy.

Future research in this area should focus on:

Cellular Uptake: Investigating the mechanisms by which this compound enters cells, including the role of specific nucleoside transporters.

Phosphorylation and Activation: Determining whether the compound is a substrate for cellular kinases to be converted into its active triphosphate form. The efficiency of this phosphorylation cascade is often a critical factor for biological activity.

Metabolic Stability: Assessing the susceptibility of this compound to degradation by cellular enzymes, such as cytidine (B196190) deaminase. Modifications at the 4' position may confer resistance to enzymatic degradation, potentially prolonging the compound's intracellular half-life.

A detailed understanding of these processes will be vital for predicting the in vivo behavior of this compound and for designing strategies to enhance its therapeutic index.

Rational Design of Enhanced Analogs for Specific Biological Targets

Once initial biological activities of this compound are identified, the principles of rational drug design can be applied to create analogs with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts.

Key approaches for the rational design of enhanced analogs will include:

Modifications of the Ethenyl Group: Exploring the effects of substituting the ethenyl group with other small unsaturated or saturated moieties to optimize interactions with the target enzyme.

Alterations to the Cytosine Base: Introducing modifications to the cytosine base to improve target binding or alter the metabolic profile.

Prodrug Strategies: Designing prodrugs of this compound to improve its oral bioavailability, cellular uptake, or to achieve targeted delivery to specific tissues or cell types. nih.gov

Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing the interactions between this compound analogs and their biological targets, thereby facilitating the design of more effective molecules. researchgate.netproqr.com

Strategies for Improving Reproducibility in Preclinical Research on Nucleoside Analogs

The successful translation of any promising nucleoside analog, including this compound, from the laboratory to the clinic is contingent on the reproducibility of preclinical research findings. Ensuring the robustness and reliability of experimental data is paramount.

Strategies to improve reproducibility in the preclinical evaluation of this compound and other nucleoside analogs should include:

Standardization of Assays: Establishing and adhering to standardized protocols for all in vitro and in vivo experiments to minimize variability between different research groups.

Transparent Reporting: The complete and transparent reporting of experimental methods, data, and analysis is essential for others to be able to replicate and build upon the findings. nih.gov

Characterization of Materials: Thoroughly characterizing the purity and identity of the synthesized this compound and its analogs to ensure that the observed biological effects are attributable to the correct compound.

By embracing these principles, the scientific community can increase the confidence in preclinical data and facilitate the efficient development of new nucleoside-based therapies.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4'-C-ethenyl-Cytidine, and how can their efficiency be systematically evaluated?

- Methodological Answer : Begin by reviewing literature using structured database queries (e.g., SciFinder) to identify synthetic pathways, such as nucleoside modification via cross-coupling reactions or enzymatic methods . Efficiency evaluation should compare yields, reaction times, and purity metrics (e.g., HPLC, NMR). For example, OsO4-mediated transformations of cytidine analogs (as in TUC-seq protocols) may offer insights into optimizing stereochemical outcomes . Validate synthetic products using mass spectrometry and 2D-NMR to confirm regioselectivity and structural integrity .

Q. How can researchers leverage databases like SciFinder to compile comprehensive literature on this compound?

- Methodological Answer : Use substructure searches with explicit filters for "this compound" to avoid ambiguity. Cross-reference results with CAS registry numbers and synonyms. Prioritize peer-reviewed journals and exclude patents unless mechanistic insights are critical. Compare findings across sources (e.g., reaction yields in primary literature vs. review articles) to identify knowledge gaps .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirm the ethenyl group’s integration ratio and coupling constants (e.g., J values for trans/cis configurations) .

- LC-MS/MS : Quantify purity and detect byproducts using reverse-phase chromatography with UV/Vis detection at 260 nm (typical for nucleosides) .

- X-ray crystallography : Resolve ambiguous stereochemistry if synthetic routes yield multiple isomers .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic evidence synthesis:

- Step 1 : Categorize studies by experimental conditions (e.g., cell lines, dosing regimens) using tools like PRISMA frameworks .

- Step 2 : Perform meta-analyses to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays).

- Step 3 : Replicate critical experiments under standardized conditions, documenting variables such as pH, temperature, and buffer composition .

Q. What experimental design principles optimize RNA incorporation studies of this compound while controlling variables?

- Methodological Answer :

- Hypothesis-driven design : Test incorporation efficiency in vitro (e.g., polymerase assays) before advancing to cellular models .

- Controls : Include unmodified cytidine and negative controls (e.g., RNAse treatment) to distinguish specific incorporation .

- Quantitative analysis : Use qRT-PCR or next-gen sequencing (e.g., TUC-seq) to measure transcriptome-wide incorporation rates .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

- Methodological Answer :

- Ethical compliance : Adhere to institutional animal care protocols, emphasizing dose-limiting toxicity assessments and humane endpoints .

- Data transparency : Publish raw datasets (e.g., pharmacokinetic profiles) in repositories like Figshare to enable reproducibility .

- Statistical rigor : Predefine sample sizes using power analyses and report confidence intervals for bioavailability metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.